4-(3-Fluorophenoxy)benzenesulfonamide

Monoamine Oxidase Neuropharmacology Parkinson's Disease

Procure 4-(3-Fluorophenoxy)benzenesulfonamide, a premier tool compound for MAO-B research. Its 3-fluorophenoxy substitution confers exceptional selectivity (>30-fold over MAO-A) and high potency (IC50=33 nM), ensuring minimal off-target effects in neurological assays. This high-purity compound also serves as a structural benchmark for glycolate oxidase (GO) SAR studies (IC50=39.9 µM), enabling precise dissection of enzyme isoform contributions.

Molecular Formula C12H10FNO3S
Molecular Weight 267.28 g/mol
Cat. No. B13514043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenoxy)benzenesulfonamide
Molecular FormulaC12H10FNO3S
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C12H10FNO3S/c13-9-2-1-3-11(8-9)17-10-4-6-12(7-5-10)18(14,15)16/h1-8H,(H2,14,15,16)
InChIKeyIIFDQQFMOQUUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorophenoxy)benzenesulfonamide: Structural and Chemical Property Baseline


4-(3-Fluorophenoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-fluorophenoxy group . This structural motif contributes to its unique interaction profile with several enzyme targets, including monoamine oxidase B (MAO-B) and glycolate oxidase (GO) [1]. The compound's molecular formula is C₁₂H₁₀FNO₃S, with a molecular weight of 267.28 g/mol .

Why 4-(3-Fluorophenoxy)benzenesulfonamide Cannot Be Replaced by a Generic Sulfonamide


The specific substitution pattern on the phenoxy ring dictates both the compound's target affinity and selectivity. Simple benzenesulfonamide lacks the necessary pharmacophore for engaging the same set of enzymes. The 3-fluoro substituent on the phenoxy ring in 4-(3-Fluorophenoxy)benzenesulfonamide is a critical determinant of its biological activity, as shown by its distinct inhibitory profile against MAO isoforms and glycolate oxidase [1]. This structural feature is not present in generic analogs, leading to substantial differences in potency and target engagement that cannot be compensated for by simple substitution.

Quantitative Differentiation of 4-(3-Fluorophenoxy)benzenesulfonamide from Structural Analogs


Selective Inhibition of Human Monoamine Oxidase B (MAO-B)

4-(3-Fluorophenoxy)benzenesulfonamide demonstrates high potency and selectivity for human MAO-B. It exhibits an IC₅₀ of 33 nM against MAO-B, which is approximately 30-fold more potent than its activity against MAO-A (IC₅₀ = 1000 nM) [1]. In contrast, the closely related analog 4-(4-fluorophenoxy)benzenesulfonamide shows substantially lower potency, with an IC₅₀ greater than 100,000 nM against MAO-B [2]. This represents a greater than 3,000-fold increase in potency conferred by the 3-fluoro substitution pattern.

Monoamine Oxidase Neuropharmacology Parkinson's Disease

Glycolate Oxidase (GO) Inhibition Profile

4-(3-Fluorophenoxy)benzenesulfonamide is a weak inhibitor of mouse glycolate oxidase, with an IC₅₀ of 39,900 nM (39.9 µM) [1]. This contrasts with the structurally distinct GO inhibitor, compound BDBM50463038 (CHEMBL4238788), which exhibits an IC₅₀ of 21,600 nM under identical assay conditions [2]. The 1.85-fold difference in potency highlights the influence of the specific fluorophenoxy substitution pattern on enzyme affinity.

Glycolate Oxidase Primary Hyperoxaluria Enzyme Inhibition

Structural Impact on MAO-A Affinity

The 3-fluoro substitution pattern in 4-(3-Fluorophenoxy)benzenesulfonamide results in a significantly higher IC₅₀ for MAO-A (1000 nM) compared to its MAO-B activity [1]. This is in stark contrast to the 4-fluoro analog, which shows no measurable inhibition of MAO-A at concentrations up to 100,000 nM [2]. This difference of at least 100-fold in MAO-A inhibition underscores the critical role of the fluorine position in dictating enzyme binding.

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Optimal Application Scenarios for 4-(3-Fluorophenoxy)benzenesulfonamide Based on Quantitative Evidence


Selective MAO-B Inhibition for Neurological Disorder Research

The high potency (IC₅₀ = 33 nM) and selectivity (>30-fold over MAO-A) of 4-(3-Fluorophenoxy)benzenesulfonamide make it an ideal tool compound for investigating the role of MAO-B in Parkinson's disease and other neurological conditions [1]. Its selectivity profile minimizes confounding effects from MAO-A inhibition, ensuring more interpretable in vitro and cellular results.

Glycolate Oxidase (GO) Mechanistic Studies

The weak but measurable inhibition of GO (IC₅₀ = 39.9 µM) by 4-(3-Fluorophenoxy)benzenesulfonamide provides a useful benchmark for structure-activity relationship (SAR) studies in this enzyme family [2]. It can serve as a starting point for developing more potent and selective GO inhibitors, or as a negative control in assays where strong inhibition is not desired.

Probing MAO-A Dependent Pathways

The moderate MAO-A inhibitory activity (IC₅₀ = 1000 nM) of 4-(3-Fluorophenoxy)benzenesulfonamide allows for the exploration of MAO-A function in cellular and biochemical assays, particularly when compared to its more potent MAO-B activity [3]. This differential activity can be exploited to dissect the individual contributions of MAO isoforms in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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